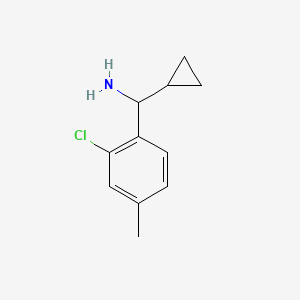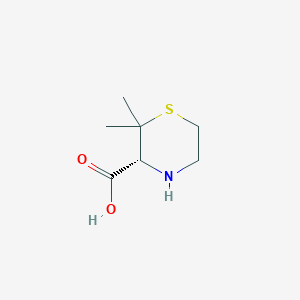
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride
Vue d'ensemble
Description
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride, also known as 3,4-DHP-2P, is a synthetic compound that has been studied for its potential use in scientific research and laboratory experiments. It is a white crystalline powder that is soluble in water and has a molecular weight of 275.77 g/mol. 3,4-DHP-2P has been studied for its potential use in drug discovery and development, as well as for various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Kimbaris and Varvounis (2000) explored the reduction of acylpyrroles, introducing a new synthesis pathway for the Pyrrolo[1,2-b]cinnolin-10-one Ring System, hinting at the potential for developing novel compounds with this chemical structure (Kimbaris & Varvounis, 2000).
- Panda et al. (2019) studied the reactivity profile of newly designed bis(heterocyclo)methanide (BHM) on a {Ru(acac)2} platform, which could lead to advances in redox chemistry and provide new dimensions relating to analogous β-diketiminate as well as α-ketodiimine chemistry (Panda et al., 2019).
Therapeutic Potential and Biological Activity
- Bonilla-Castañeda et al. (2022) synthesized a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, highlighting the potential therapeutic applications of derivatives, including anti-cancer, anti-bacterial, and anti-inflammatory properties (Bonilla-Castañeda et al., 2022).
- Jiang et al. (2019) explored the structure-based design of selective butyrylcholinesterase (BChE) inhibitors with anti-Aβ aggregation activity, providing a valuable chemical template for the development of selective BChE inhibitors (Jiang et al., 2019).
- Desai et al. (2016) synthesized novel quinoline derivatives bearing pyrazoline and pyridine analogues, demonstrating potent antibacterial and antifungal activity, and emphasizing the potential of electron-withdrawing groups in enhancing antimicrobial activity (Desai et al., 2016).
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(pyrrolidin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.ClH/c17-14(13-6-3-8-15-13)16-9-7-11-4-1-2-5-12(11)10-16;/h1-2,4-5,13,15H,3,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVWLUUUVOMBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=CC=CC=C3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2(1H)-isoquinolinyl(2-pyrrolidinyl)-methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



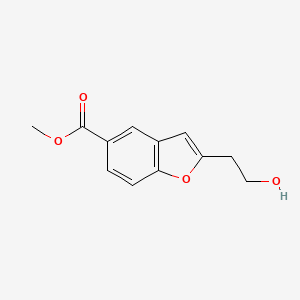
![(Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B1395920.png)
![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)
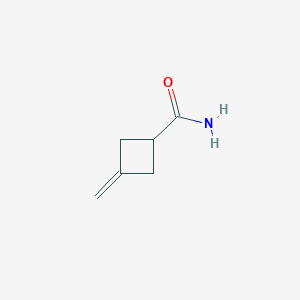
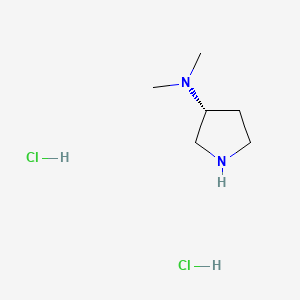
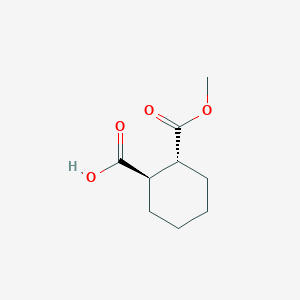
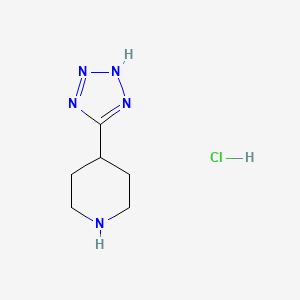

![2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1395935.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)
![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)
